REACTION_CXSMILES
|
[CH:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)=[O:2].[CH3:9][C:10]([CH3:12])=O>[C].[Pd]>[CH:1]([N:3]1[CH2:8][CH2:7][N:6]([CH:10]([CH3:12])[CH3:9])[CH2:5][CH2:4]1)=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCNCC1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
palladium carbon
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under hydrogen atmosphere for 60 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
DISTILLATION
|
Details
|
distilled off under reduced pressure
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N1CCN(CC1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.31 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |